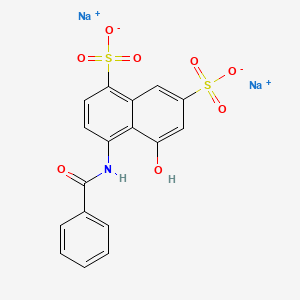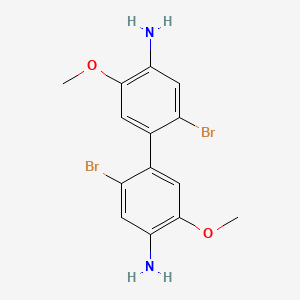
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring. The compound’s structure includes two bromine atoms and two methoxy groups, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a methoxy-substituted benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Nitration and Reduction: The brominated compound can then undergo nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group. This nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove bromine atoms or convert the amino group to other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and methoxy groups can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-bromo-5-methoxyphenol
- 4-Amino-2-bromo-5-methoxybenzoic acid
- 4-Amino-2-bromo-5-methoxybenzaldehyde
Uniqueness
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is unique due to the presence of two bromine atoms and two methoxy groups, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity.
Propriétés
Numéro CAS |
6948-51-2 |
|---|---|
Formule moléculaire |
C14H14Br2N2O2 |
Poids moléculaire |
402.08 g/mol |
Nom IUPAC |
4-(4-amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(9(15)5-11(13)17)8-4-14(20-2)12(18)6-10(8)16/h3-6H,17-18H2,1-2H3 |
Clé InChI |
UYCWJJAOVFTDAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)N)OC)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14716299.png)

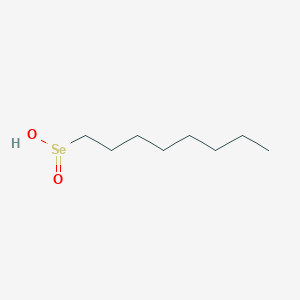
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
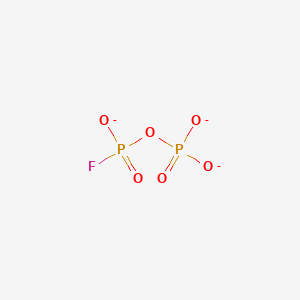
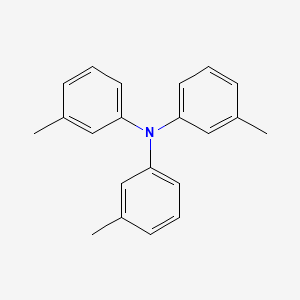
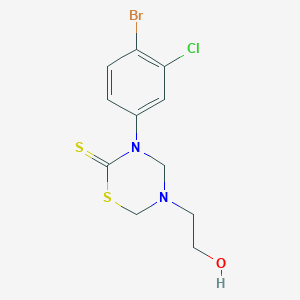
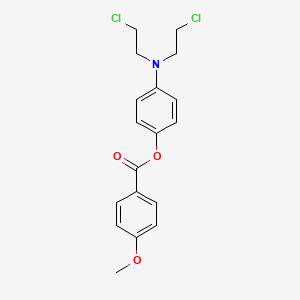
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

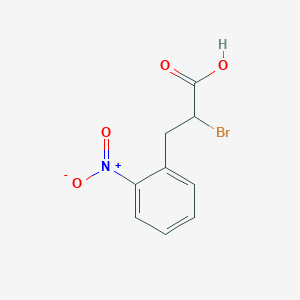
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
